3-(1-(5-chlorothiophene-2-carbonyl)piperidin-4-yl)-4-ethyl-1-(2-methoxyethyl)-1H-1,2,4-triazol-5(4H)-one
Description
This compound features a 1,2,4-triazol-5(4H)-one core substituted with ethyl, 2-methoxyethyl, and a piperidin-4-yl group linked to a 5-chlorothiophene-2-carbonyl moiety. The triazolone core is a lactam derivative of 1,2,4-triazole, imparting distinct electronic and steric properties compared to non-lactam analogs.
Properties
IUPAC Name |
5-[1-(5-chlorothiophene-2-carbonyl)piperidin-4-yl]-4-ethyl-2-(2-methoxyethyl)-1,2,4-triazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN4O3S/c1-3-21-15(19-22(17(21)24)10-11-25-2)12-6-8-20(9-7-12)16(23)13-4-5-14(18)26-13/h4-5,12H,3,6-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADLIQJXUFCFDCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN(C1=O)CCOC)C2CCN(CC2)C(=O)C3=CC=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-(1-(5-chlorothiophene-2-carbonyl)piperidin-4-yl)-4-ethyl-1-(2-methoxyethyl)-1H-1,2,4-triazol-5(4H)-one” typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.
Introduction of the Piperidine Moiety: This step involves the reaction of the triazole intermediate with a piperidine derivative.
Attachment of the Chlorothiophene Group: This can be done through acylation reactions using chlorothiophene carboxylic acid or its derivatives.
Final Modifications: Introduction of the ethyl and methoxyethyl groups through alkylation reactions.
Industrial Production Methods
Industrial production methods would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring.
Reduction: Reduction reactions could target the carbonyl group or the triazole ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the chlorothiophene moiety.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the development of new triazole derivatives with potential biological activities.
Biology
In biological research, the compound may be studied for its interactions with various biomolecules, such as enzymes or receptors, to understand its mechanism of action.
Medicine
The compound could be investigated for its potential therapeutic effects, such as antimicrobial, antifungal, or anticancer activities, given the known bioactivity of triazole derivatives.
Industry
In the industrial sector, the compound might be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of “3-(1-(5-chlorothiophene-2-carbonyl)piperidin-4-yl)-4-ethyl-1-(2-methoxyethyl)-1H-1,2,4-triazol-5(4H)-one” would involve its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring is known to bind to metal ions in enzyme active sites, potentially inhibiting their activity. The piperidine and chlorothiophene moieties may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
Table 1: Key Structural Features and Properties
*Calculated based on structural analysis.
Key Observations:
Core Heterocycle Differences: The triazolone core (target compound) is a lactam, offering hydrogen-bonding capabilities via the carbonyl group, unlike the non-lactam 1,2,3-triazole in ’s compound . Thiazolones (e.g., ) have a sulfur atom, enhancing π-π stacking but reducing polarity compared to triazolones . The 1,2,4-triazol-3-one in differs in substituent placement (position 3 vs.
Substituent Effects: The 5-chlorothiophene group in the target compound and ’s analog introduces electron-withdrawing effects, which may stabilize receptor interactions compared to the 4-methoxybenzyl group in .
Pharmacological Implications :
- ’s triazole-based compound exhibits P2Y14 receptor antagonism, suggesting that the target compound’s triazolone core and substituents may modulate similar purinergic pathways but with altered potency or selectivity .
- The absence of a biphenyl group in the target compound (vs. ) reduces molecular weight, possibly enhancing bioavailability .
Biological Activity
3-(1-(5-chlorothiophene-2-carbonyl)piperidin-4-yl)-4-ethyl-1-(2-methoxyethyl)-1H-1,2,4-triazol-5(4H)-one is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound integrates various functional groups that may contribute to its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article reviews the biological activity of this compound based on recent research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Piperidine ring : Contributes to its basicity and ability to form hydrogen bonds.
- Chlorothiophene moiety : Enhances lipophilicity and may influence the interaction with biological targets.
- Triazole ring : Known for its role in drug design due to its ability to mimic peptide bonds.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C18H22ClN5O2S |
| Molecular Weight | 397.91 g/mol |
| CAS Number | 2034315-14-3 |
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. The presence of the triazole ring is particularly noteworthy as triazoles are known for their antifungal activity. In vitro studies have shown that derivatives of triazole compounds can inhibit the growth of various pathogens, suggesting potential applications in treating infections.
Anticancer Properties
The compound's potential anticancer activity has been explored through various mechanisms:
- Inhibition of Cell Proliferation : Studies have demonstrated that modifications to the piperidine and triazole rings can enhance cytotoxicity against cancer cell lines.
- Induction of Apoptosis : Preliminary findings suggest that the compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Anti-inflammatory Effects
The anti-inflammatory properties of this compound can be attributed to its ability to inhibit pro-inflammatory cytokines. Research has demonstrated that similar compounds can modulate inflammatory pathways, which may be beneficial in treating chronic inflammatory diseases.
Case Studies
Several studies have investigated the biological activity of related compounds:
- Study on Triazole Derivatives :
- Piperidine-Based Compounds :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
